Cas no 83407-38-9 (N-methylquinolin-6-amine)

N-methylquinolin-6-amine structure
N-methylquinolin-6-amine structure
商品名:N-methylquinolin-6-amine
CAS番号:83407-38-9
MF:C10H10N2
メガワット:158.20000
MDL:MFCD17292021
CID:3035908
PubChem ID:12765505

N-methylquinolin-6-amine 化学的及び物理的性質

名前と識別子

    • N-methylquinolin-6-amine
    • [6]quinolyl-methyl-amine;6-metylaminoquinoline;6-methylaminoquinoline;6-(methylamino)quinoline;[6]Chinolyl-methyl-amin;
    • CS-0246732
    • 83407-38-9
    • XXTCHBBZIBFUCN-UHFFFAOYSA-N
    • DB-144340
    • MFCD17292021
    • 6-methylaminoquinoline
    • SCHEMBL3155590
    • EN300-342206
    • E85027
    • 6-Quinolinamine, N-methyl-
    • N-methyl-6-quinolinamine
    • AKOS012390356
    • 6-(methylamino)quinoline
    • 872-407-9
    • MDL: MFCD17292021
    • インチ: InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3
    • InChIKey: XXTCHBBZIBFUCN-UHFFFAOYSA-N
    • ほほえんだ: CNC1=CC2=C(C=C1)N=CC=C2

計算された属性

  • せいみつぶんしりょう: 158.08400
  • どういたいしつりょう: 158.084398327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 24.9Ų

じっけんとくせい

  • PSA: 24.92000
  • LogP: 2.34950

N-methylquinolin-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-342206-2.5g
N-methylquinolin-6-amine
83407-38-9 95%
2.5g
$1370.0 2023-08-31
Enamine
EN300-342206-5.0g
N-methylquinolin-6-amine
83407-38-9 95%
5g
$2028.0 2023-06-03
eNovation Chemicals LLC
Y1240891-1g
N-methylquinolin-6-amine
83407-38-9 97%
1g
$590 2024-06-06
eNovation Chemicals LLC
Y1240891-100mg
N-methylquinolin-6-amine
83407-38-9 97%
100mg
$175 2024-06-06
Enamine
EN300-342206-0.1g
N-methylquinolin-6-amine
83407-38-9 95%
0.1g
$241.0 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317402-1g
n-Methylquinolin-6-amine
83407-38-9 95%
1g
¥15093.00 2024-07-28
eNovation Chemicals LLC
Y1240891-100mg
N-methylquinolin-6-amine
83407-38-9 97%
100mg
$175 2025-02-20
Aaron
AR01BRR7-250mg
N-Methylquinolin-6-amine
83407-38-9 95%
250mg
$303.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317402-100mg
n-Methylquinolin-6-amine
83407-38-9 95%
100mg
¥6501.00 2024-07-28
1PlusChem
1P01BRIV-100mg
N-Methylquinolin-6-amine
83407-38-9 95%
100mg
$254.00 2025-03-19

N-methylquinolin-6-amine 関連文献

N-methylquinolin-6-amineに関する追加情報

Recent Advances in the Study of N-methylquinolin-6-amine (CAS: 83407-38-9) in Chemical Biology and Pharmaceutical Research

N-methylquinolin-6-amine (CAS: 83407-38-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development. The compound's unique quinoline scaffold, combined with the N-methyl substitution, has been shown to enhance its interaction with various biological targets, making it a promising candidate for further investigation.

Recent studies have highlighted the role of N-methylquinolin-6-amine in modulating key signaling pathways, particularly those involved in inflammation and cancer. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on NF-κB signaling, a pathway central to inflammatory responses and tumorigenesis. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding affinity of N-methylquinolin-6-amine to specific protein targets, providing a mechanistic basis for its observed bioactivity.

In addition to its anti-inflammatory and anticancer properties, N-methylquinolin-6-amine has also been investigated for its potential in neurodegenerative diseases. A preprint article from BioRxiv (2024) reported that the compound can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The researchers attributed these effects to the compound's ability to reduce oxidative stress and inhibit amyloid-beta aggregation, two hallmark pathological features of the disease. These findings open new avenues for the development of quinoline-based therapeutics for neurodegenerative disorders.

The synthesis and optimization of N-methylquinolin-6-amine derivatives have also been a focal point of recent research. A study in Organic & Biomolecular Chemistry (2023) described a novel, high-yield synthetic route for producing N-methylquinolin-6-amine and its analogs, which could facilitate large-scale production for preclinical and clinical studies. The study emphasized the importance of structural modifications to enhance the compound's pharmacokinetic properties, such as solubility and metabolic stability, without compromising its bioactivity.

Despite these promising developments, challenges remain in the clinical translation of N-methylquinolin-6-amine. Issues such as potential off-target effects, toxicity profiles, and formulation stability need to be addressed through comprehensive preclinical studies. Future research directions may include the development of targeted delivery systems, such as nanoparticle carriers, to improve the compound's bioavailability and reduce systemic side effects. Collaborative efforts between chemists, biologists, and clinicians will be essential to unlock the full therapeutic potential of this intriguing molecule.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:83407-38-9)N-methylquinolin-6-amine
A1221871
清らかである:99%/99%
はかる:250mg/1g
価格 ($):253/680